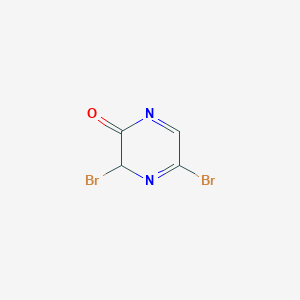
3-Methylidenepyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidenepyrazin-2-one is a heterocyclic compound that features a pyrazine ring with a methylene group at the 3-position and a keto group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenepyrazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a pyrazine derivative with a methylene donor under acidic or basic conditions. For example, the reaction of 2-aminopyrazine with formaldehyde and a suitable catalyst can yield this compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylidenepyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the methylene group under basic conditions.
Major Products
The major products formed from these reactions include pyrazine oxides, hydroxypyrazines, and substituted pyrazines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Methylidenepyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, agrochemicals, and as a precursor for various functional materials .
Wirkmechanismus
The mechanism of action of 3-Methylidenepyrazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions are crucial for its bioactivity and therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazin-2-one: Lacks the methylene group at the 3-position.
3-Methylpyrazin-2-one: Similar structure but with a methyl group instead of a methylene group.
3-Methylidenepyridazin-2-one: Contains a pyridazine ring instead of a pyrazine ring.
Uniqueness
3-Methylidenepyrazin-2-one is unique due to the presence of both a methylene group and a keto group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C5H4N2O |
|---|---|
Molekulargewicht |
108.10 g/mol |
IUPAC-Name |
3-methylidenepyrazin-2-one |
InChI |
InChI=1S/C5H4N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H2 |
InChI-Schlüssel |
MRLBLGDBVWXHHP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(=O)N=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


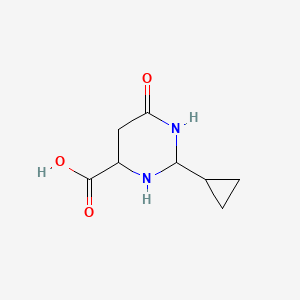
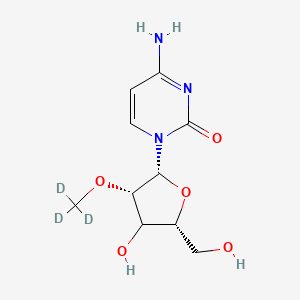


![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate](/img/structure/B12364897.png)
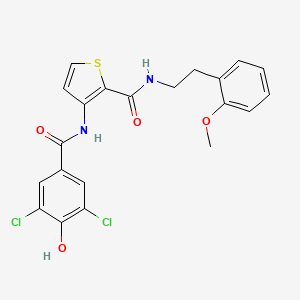
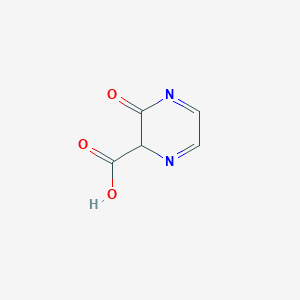

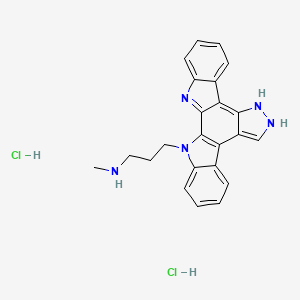

![N-[(3-chlorophenyl)methyl]-3,5-dimethoxy-N-[3-oxo-3-(piperazin-1-yl)propyl]benzamide](/img/structure/B12364929.png)
![tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate](/img/structure/B12364935.png)
